N-[(oxolan-2-yl)methyl]pyrazin-2-amine
Description
N-[(Oxolan-2-yl)methyl]pyrazin-2-amine is a pyrazine derivative featuring a pyrazin-2-amine core substituted with a tetrahydrofuran (oxolan)-2-ylmethyl group. This structural motif is significant in medicinal chemistry, as pyrazine derivatives are known for their diverse biological activities, such as antimalarial, anticancer, and kinase inhibition properties . The tetrahydrofuran ring may enhance conformational flexibility and modulate lipophilicity compared to bulkier or more rigid substituents.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-8(13-5-1)6-12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVVLCFUZKIBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with an oxolane derivative. One common method is the nucleophilic substitution reaction where pyrazin-2-amine reacts with an oxolane-based alkylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyrazin-2-amine Derivatives
Key Observations :
- However, it is less polar than compounds with hydroxyl or amine-containing substituents.
- Conformational Flexibility : The tetrahydrofuran ring allows for greater rotational freedom compared to rigid aromatic systems, which may influence binding to biological targets. In contrast, the imidazopyrazine derivative in exhibits a planar, fused-ring system that enhances π-π stacking interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ’s derivatives) reduce electron density on the pyrazine ring, altering reactivity and binding affinity compared to the electron-rich oxolan substituent .
Comparison :
- The synthesis of this compound likely involves alkylation of pyrazin-2-amine with an oxolan-2-ylmethyl halide, a strategy analogous to procedures in for tert-butyl derivatives . However, the steric environment of the oxolan ring may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
- In contrast, aryl-substituted derivatives (e.g., ) often employ cross-coupling reactions, which demand transition-metal catalysts and stringent anhydrous conditions .
Table 3: Hypothetical Property Comparison Based on Structural Trends
| Property | This compound | N-(Phenyl(p-tolyl)methyl)pyrazin-2-amine | 5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 179.22 | 275.35 | 316.09 |
| logP (Predicted) | 0.8–1.2 | 3.5–4.0 | 2.0–2.5 |
| Solubility (Water) | Moderate | Low | Low |
| Hydrogen-Bond Acceptors | 4 | 3 | 5 |
Analysis :
- Lipophilicity : The oxolan substituent reduces logP compared to aromatic groups but increases it relative to more polar derivatives (e.g., hydroxylated analogues). This balance may enhance membrane permeability in drug design .
- Biological Activity: While specific data for the target compound is unavailable, highlights antimalarial activity in aminopyrazines with trifluoromethyl groups . The oxolan group’s ether oxygen could mimic water-mediated hydrogen bonds in target binding, a feature absent in non-polar substituents.
Structural and Crystallographic Insights
Crystallographic tools like SHELXL and OLEX2 (–4) are critical for elucidating the conformation of pyrazin-2-amine derivatives. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
